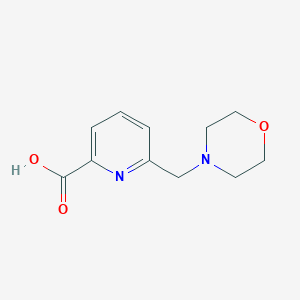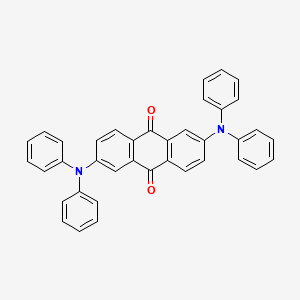
2,6-Bis(diphenylamino)anthracene-9,10-dione
Vue d'ensemble
Description
2,6-Bis(diphenylamino)anthracene-9,10-dione, also known as AQ(PhDPA), is a compound with a structure that includes electron donor and acceptor units . It has been reported to exhibit efficient red light thermally activated delayed fluorescence . This compound is a useful organic charge transfer compound and dye, whose charge transfer-induced torsional dynamics have been documented .
Molecular Structure Analysis
The molecular structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione is directly determined by its molecular formula, C38H26N2O2 . The structure of the molecule and its conformation directly determine its excited-state electronic structure, which in turn affects the efficiency of reverse intersystem crossing to produce delayed fluorescence .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione include a molecular weight of 542.64 . The density is 1.258±0.06 g/cm3 (Predicted) and the acidity coefficient (pKa) is -3.09±0.60 (Predicted) .Applications De Recherche Scientifique
Organic Electronics
2,6-Bis(diphenylamino)anthracene-9,10-dione is utilized in the field of organic electronics due to its charge transfer properties. It’s used in the development of organic thin-film transistors (OTFTs), which are essential components in flexible displays and sensors . The compound’s molecular structure allows for tunable electronic properties, making it valuable for creating semiconducting layers in OTFTs.
Photovoltaic Cells
In the realm of renewable energy, this compound finds application in photovoltaic cells. Its strong light absorption and charge transfer characteristics can enhance the efficiency of organic photovoltaic cells, which convert solar energy into electricity .
Medical Imaging
The fluorescent properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione make it a candidate for use in medical imaging techniques. While specific applications in this area are still under research, the compound’s ability to fluoresce can potentially be harnessed for imaging and diagnostic purposes .
OLEDs (Organic Light Emitting Diodes)
This compound is also significant in the production of OLEDs. Its charge transfer and light-emitting capabilities contribute to the development of more efficient and longer-lasting OLEDs, which are used in various display technologies .
Chemical Sensors
Due to its sensitivity to environmental changes, 2,6-Bis(diphenylamino)anthracene-9,10-dione is explored for use in chemical sensors. These sensors can detect specific chemicals or changes in the environment, which is crucial for monitoring pollution or detecting hazardous substances .
Drug Delivery Systems
Research is being conducted to explore the use of 2,6-Bis(diphenylamino)anthracene-9,10-dione in drug delivery systems. Its molecular structure could potentially be modified to create carriers that can transport and release drugs in a controlled manner within the body .
Bioimaging
The compound’s fluorescent properties are being investigated for applications in bioimaging. It could be used to label and track biological molecules in live cells, aiding in the study of cellular processes and diagnostics .
Organic Semiconductors
Lastly, 2,6-Bis(diphenylamino)anthracene-9,10-dione is relevant in the synthesis of organic semiconductors. Its ability to conduct electricity while maintaining flexibility makes it an attractive material for next-generation electronic devices .
Safety and Hazards
The safety information for 2,6-Bis(diphenylamino)anthracene-9,10-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .
Mécanisme D'action
Target of Action
It is known to be a useful organic charge transfer compound and dye .
Mode of Action
The mode of action of 2,6-Bis(diphenylamino)anthracene-9,10-dione involves charge transfer-induced torsional dynamics . This suggests that the compound may interact with its targets by transferring charge, leading to changes in the targets’ dynamics.
Propriétés
IUPAC Name |
2,6-bis(N-phenylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZENEWLXCXPNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730627 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868850-50-4 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




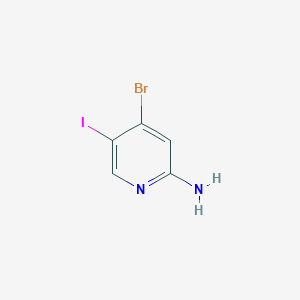
![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)
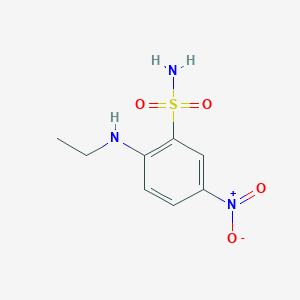
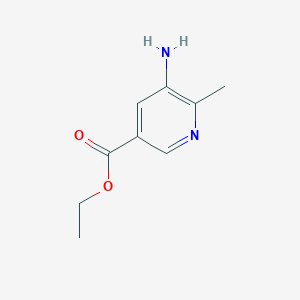

![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)

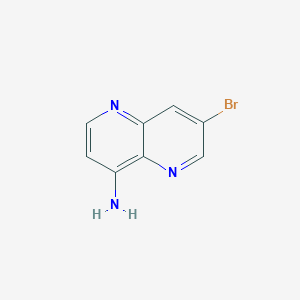

![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
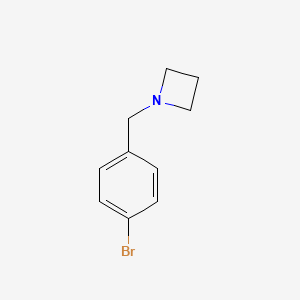
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
